molecular formula C20H14N2O2S2 B2362966 (Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 329923-32-2

(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2362966
CAS RN: 329923-32-2
M. Wt: 378.46
InChI Key: CPQAHEHIMGNFIP-BOPFTXTBSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the available resources. Such properties could include its melting point, boiling point, solubility, and stability under various conditions .

Scientific Research Applications

Dye-Sensitized Solar Cell Applications

This compound has been used in the design of dyes for dye-sensitized solar cells (DSSCs). The phenothiazine-derivative dyes have been designed using phenothiazine group (donor part), thienothiophene (spacer part), and different acid groups (electron-acceptor part). The dye B8 has planar conformations with a dihedral angle of 0.15° which indicates electron delocalization over the molecules .

Optical Properties Study

The compound has been used to study the electronic and optical properties of the designed dyes (B1–B10). The energy gap, ionization potential, electron affinity, and chemical hardness of the dyes have been computed, and efficiency has been analyzed .

Non-Linear Optical (NLO) Characteristics

The NLO characteristics have been determined based on the polarizability and first-order hyperpolarizability values of the designed dyes .

Synthesis of Benzoquinoline-Based Heterocycles

A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .

Antibacterial Agents Development

In an attempt to develop effective and safe antibacterial agents, novel thiazinanones have been synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group .

Antioxidant Activity

The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

properties

IUPAC Name

(3Z)-3-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c23-18-15(10-14-8-4-5-9-16(14)21-18)11-17-19(24)22(20(25)26-17)12-13-6-2-1-3-7-13/h1-11,24H,12H2/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAQZGIXNJNNHE-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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